2,4-dimethoxy-6-phenoxy-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-dimethoxy-6-phenoxy-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-15-9-12-10(16-2)14-11(13-9)17-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCBQSGONOBZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-6-phenoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with methanol and phenol under controlled conditions. The reaction proceeds through the sequential substitution of chlorine atoms by methoxy and phenoxy groups .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-6-phenoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or phenoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or dichloromethane at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Reagents like palladium catalysts and bases are used to facilitate coupling reactions.
Major Products Formed:
Substituted Triazines: Products include various substituted triazines with different functional groups replacing the methoxy or phenoxy groups.
Oxidized or Reduced Derivatives: These include triazine derivatives with altered oxidation states.
Coupled Products: Larger molecules formed through coupling reactions, often used in materials science and pharmaceuticals.
Scientific Research Applications
2,4-Dimethoxy-6-phenoxy-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-phenoxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 2: Functional Properties and Performance
Critical Analysis of Key Differences
Reactivity and Synthesis: CDMT is a precursor for this compound, with the latter’s phenoxy group improving solubility in aromatic solvents. CDMT’s chlorine atom is more reactive toward nucleophiles, making it preferred for coupling reactions . Azido derivatives (e.g., 2,4-diazido-6-propargyloxy-1,3,5-triazine) require specialized methods like azide-alkyne cycloaddition, limiting their use to niche applications .
Atrazine’s alkylamino groups confer herbicidal properties, absent in methoxy/phenoxy-substituted triazines .
Material Science Applications: this compound’s aromatic substituents enhance thermal stability in polymers, contrasting with phase-change triazines (e.g., melamine derivatives) that prioritize enthalpy changes (47–150 J·g⁻¹) .
Q & A
Q. How can researchers optimize the synthesis of 2,4-dimethoxy-6-phenoxy-1,3,5-triazine to improve yield and purity?
Methodological Answer:
- Stepwise Substitution Reactions : Start with 2,4,6-trichloro-1,3,5-triazine as a precursor. Methoxy and phenoxy groups can be introduced sequentially via nucleophilic aromatic substitution (SNAr). Use controlled reaction temperatures (0–25°C for methoxy groups; 60–80°C for phenoxy groups) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity. For phenoxy substitution, add potassium carbonate (K₂CO₃) to deprotonate phenol and drive the reaction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals: methoxy protons (~3.8–4.0 ppm), aromatic protons from phenoxy groups (~6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., C₁₃H₁₃N₃O₃, theoretical [M+H]+ = 268.0928) .
- XRD Analysis : Single-crystal X-ray diffraction resolves molecular geometry and confirms bond angles/distances in the triazine core .
Q. How does the solubility profile of this compound influence its application in supramolecular chemistry?
Methodological Answer:
- Solvent Compatibility : The compound is soluble in chloroform, THF, and DMSO but poorly soluble in water. Use co-solvents (e.g., DMSO/H₂O mixtures) for aqueous studies.
- Self-Assembly Potential : Methoxy and phenoxy groups enable π-π stacking and hydrogen bonding, making it suitable for designing supramolecular architectures. Test solubility vs. temperature (10–60°C) to identify phase transitions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electrophilic Triazine Core : The electron-withdrawing triazine ring activates remaining positions for SNAr or Suzuki-Miyaura coupling. Computational studies (DFT) predict reaction sites: C-2 methoxy is less reactive than C-4 due to steric hindrance .
- Catalytic Systems : Use Pd(PPh₃)₄ with arylboronic acids for C–C bond formation. Monitor by in situ IR spectroscopy to track intermediate formation .
Q. How can researchers resolve contradictions in reported biological activity data for triazine derivatives?
Methodological Answer:
- Data Normalization : Standardize assays (e.g., MIC tests for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and control compounds .
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing methoxy with chloro groups increases cytotoxicity but reduces solubility .
- Meta-Analysis : Use databases like Reaxys to collate data and identify outliers caused by impurities (e.g., residual solvents in synthesis) .
Q. What degradation pathways occur when this compound is exposed to environmental stressors?
Methodological Answer:
- Hydrolytic Degradation : Under acidic (pH < 4) or alkaline (pH > 10) conditions, methoxy groups hydrolyze to hydroxyl groups. Monitor by LC-MS to detect intermediates (e.g., 2-hydroxy-4-methoxy-6-phenoxy-triazine) .
- Photodegradation : UV irradiation (254 nm) cleaves the phenoxy bond. Use GC-MS to identify phenolic byproducts (e.g., phenol, methoxyphenol) .
- Electrochemical Reduction : Apply cyclic voltammetry to study reductive cleavage pathways. Triazine rings reduce at −1.2 V (vs. Ag/AgCl), forming amine derivatives .
Critical Research Gaps and Recommendations
- Synthetic Challenges : Improve regioselectivity in triazine functionalization. Explore flow chemistry for scalable production .
- Computational Modeling : Use MD simulations to predict supramolecular assembly behavior in solvents .
- Ecotoxicity : Conduct long-term soil mobility studies to assess environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
